molecular formula C6H7N3O3S B8618604 3-Ethoxy-4-amino-5-cyanoisothiazole-1,1-dioxide

3-Ethoxy-4-amino-5-cyanoisothiazole-1,1-dioxide

Cat. No. B8618604
M. Wt: 201.21 g/mol
InChI Key: WRESMECTRBMCPU-UHFFFAOYSA-N
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Patent
US05171860

Procedure details

The product from Step A was reacted with hexamethyldisilazane followed by ethanol according to the procedure of Example 5. After recrystallization of the crude product from ethanol, there was obtained pure title compound, mp 228°-229°.
Name
product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]1[C:8](Cl)=[C:7]([C:10]#[N:11])[S:6](=[O:13])(=[O:12])[N:5]=1)[CH3:2].C[Si](C)(C)[NH:16][Si](C)(C)C>C(O)C>[CH2:1]([O:3][C:4]1[C:8]([NH2:16])=[C:7]([C:10]#[N:11])[S:6](=[O:13])(=[O:12])[N:5]=1)[CH3:2]

Inputs

Step One
Name
product
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC1=NS(C(=C1Cl)C#N)(=O)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Si](N[Si](C)(C)C)(C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After recrystallization of the crude product from ethanol

Outcomes

Product
Name
Type
product
Smiles
C(C)OC1=NS(C(=C1N)C#N)(=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.